molecular formula C19H17Cl2NO6S B280989 2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280989
M. Wt: 458.3 g/mol
InChI Key: SRLQFKUIISMELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a sulfonylamino group, and a methoxyethyl ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonylamino Group: This step involves the reaction of the benzofuran core with 2,5-dichlorophenylsulfonyl chloride under suitable conditions.

    Esterification: The final step involves the esterification of the carboxyl group with methoxyethanol.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonylamino group or the benzofuran core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The benzofuran core may also play a role in its activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds to 2-METHOXYETHYL 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE include:

    2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar benzofuran core but different substituents.

    Other Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H17Cl2NO6S

Molecular Weight

458.3 g/mol

IUPAC Name

2-methoxyethyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H17Cl2NO6S/c1-11-18(19(23)27-8-7-26-2)14-10-13(4-6-16(14)28-11)22-29(24,25)17-9-12(20)3-5-15(17)21/h3-6,9-10,22H,7-8H2,1-2H3

InChI Key

SRLQFKUIISMELA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

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